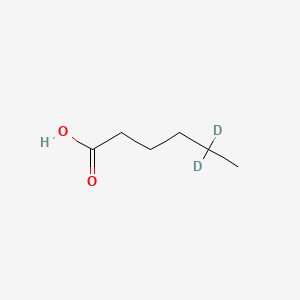Hexanoic-5,5-d2 acid
CAS No.:
Cat. No.: VC17973344
Molecular Formula: C6H12O2
Molecular Weight: 118.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12O2 |
|---|---|
| Molecular Weight | 118.17 g/mol |
| IUPAC Name | 5,5-dideuteriohexanoic acid |
| Standard InChI | InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2 |
| Standard InChI Key | FUZZWVXGSFPDMH-CBTSVUPCSA-N |
| Isomeric SMILES | [2H]C([2H])(C)CCCC(=O)O |
| Canonical SMILES | CCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Hexanoic-5,5-d₂ acid (CAS 55320-68-8) belongs to the class of deuterated carboxylic acids. Its structure consists of a six-carbon chain with a terminal carboxyl group (-COOH) and two deuterium atoms replacing protium at the 5th carbon . The presence of deuterium alters vibrational frequencies and bond strengths, which significantly impacts its behavior in spectroscopic analyses .
Physicochemical Properties
The deuterium substitution at the 5th carbon induces subtle but measurable changes in physical properties compared to protiated hexanoic acid (Table 1).
Table 1: Comparative Physicochemical Properties of Hexanoic Acid and Hexanoic-5,5-d₂ Acid
The increased density (1.0±0.1 g/cm³) and marginally lower vapor pressure (0.2±0.4 mmHg) reflect the isotopic mass effect of deuterium . The boiling point remains nearly identical due to the similar van der Waals interactions between protiated and deuterated alkyl chains .
Synthesis and Isotopic Labeling Strategies
Deuterium Incorporation Methods
The synthesis of Hexanoic-5,5-d₂ acid typically involves catalytic deuteration or hydrogen-deuterium exchange reactions. Lifshitz et al. (1987) demonstrated the use of transition metal catalysts to introduce deuterium at specific positions in aliphatic carboxylic acids . In one protocol, hexenoic acid precursors undergo deuterium gas (D₂) exposure in the presence of palladium catalysts, selectively saturating the double bond at the 5th position .
Green Chemistry Approaches
Recent advances emphasize solvent-free and peroxide-mediated deuteration. Sancineto et al. (2015) reported a method using diphenyl diselenide and hydrogen peroxide (H₂O₂) in water to oxidize aldehydes to carboxylic acids, which could be adapted for deuterated analogs . While this study focused on protiated hexanoic acid, substituting D₂O for H₂O in the reaction medium enables selective deuterium incorporation .
Purification and Quality Control
Post-synthesis purification involves fractional distillation under reduced pressure (BP: 204.6±3.0°C at 760 mmHg) followed by recrystallization . Nuclear magnetic resonance (¹H NMR) confirms the absence of protium at the 5th position, while high-resolution mass spectrometry (HRMS) verifies isotopic abundance (>98% D) .
Applications in Scientific Research
Metabolic Tracing and Lipidomics
Deuterated fatty acids like Hexanoic-5,5-d₂ acid serve as stable isotope tracers in lipid metabolism studies. The compound’s resistance to β-oxidation at the deuterated carbon allows researchers to track fatty acid incorporation into phospholipids and triglycerides without significant isotopic dilution .
Mechanistic Studies in Organic Chemistry
The kinetic isotope effect (KIE) arising from C-D bonds provides insights into reaction mechanisms. For example, in esterification reactions, the slower cleavage of C-D bonds compared to C-H bonds helps identify rate-determining steps . Hexanoic-5,5-d₂ acid has been used to study acid-catalyzed decarboxylation pathways, where deuterium labeling at the β-carbon (relative to the carboxyl group) alters activation energies .
Spectroscopic Applications
In Fourier-transform infrared (FTIR) spectroscopy, the C-D stretching vibration appears at ~2100 cm⁻¹, distinct from C-H stretches (~2900 cm⁻¹). This separation enables precise monitoring of deuterated species in complex mixtures . Additionally, in ²H NMR, the quadrupolar moment of deuterium provides unique relaxation behaviors useful for studying molecular dynamics in liquid crystals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume